

Physical and chemical properties of 2'-Hydroxy-4',5'-dimethylacetophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-4',5'-
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An In-depth Technical Guide to **2'-Hydroxy-4',5'-dimethylacetophenone** for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2'-Hydroxy-4',5'-dimethylacetophenone is a substituted hydroxyacetophenone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its unique arrangement of a nucleophilic hydroxyl group, a reactive acetyl moiety, and a substituted aromatic ring makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.[1][2] The two primary functional groups—the hydroxyl group, which imparts polarity and hydrogen bonding capability, and the electron-withdrawing acetyl group—work in concert to define its chemical behavior.[2] A key structural feature is the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which influences its stability and reactivity patterns compared to its meta and para isomers.[2] This guide provides an in-depth exploration of its physical and chemical properties, validated synthesis and analytical protocols, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of **2'-Hydroxy-4',5'-dimethylacetophenone** is critical for its handling, reaction design, and analytical characterization. These core properties are summarized below.

Identification and Structural Details

- IUPAC Name: 1-(2-hydroxy-4,5-dimethylphenyl)ethanone[3][4]
- Synonyms: 2-Acetyl-4,5-dimethylphenol, 4',5'-Dimethyl-2'-hydroxyacetophenone[5]
- CAS Number: 36436-65-4[5]
- Molecular Formula: C₁₀H₁₂O₂[3]
- Molecular Weight: 164.20 g/mol [3]
- Chemical Structure:

Caption: Structure of **2'-Hydroxy-4',5'-dimethylacetophenone**.

Tabulated Physical and Spectroscopic Data

The quantitative physical and spectroscopic data for **2'-Hydroxy-4',5'-dimethylacetophenone** are crucial for experimental design and quality control.

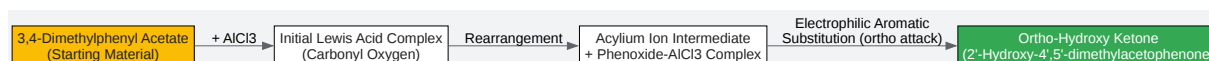
Property	Value	Source(s)
Physical State	White to light yellow crystalline powder	[5]
Melting Point	69-73 °C	[5]
Boiling Point	144 °C @ 18 mmHg	[5]
Water Solubility	Slightly soluble	[5][6]
pKa (Predicted)	10.59 ± 0.23	[5]
UV λ _{max}	340 nm (in Ethanol)	[5]

Synthesis and Chemical Reactivity

The synthesis of **2'-Hydroxy-4',5'-dimethylacetophenone** is most effectively achieved via the Fries rearrangement, a classic and reliable method for producing hydroxyaryl ketones.[5][7]

The Fries Rearrangement: Mechanism and Control

The Fries rearrangement is an ortho, para-selective reaction that transforms a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl_3).[8][9] The reaction proceeds through the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution.[8]



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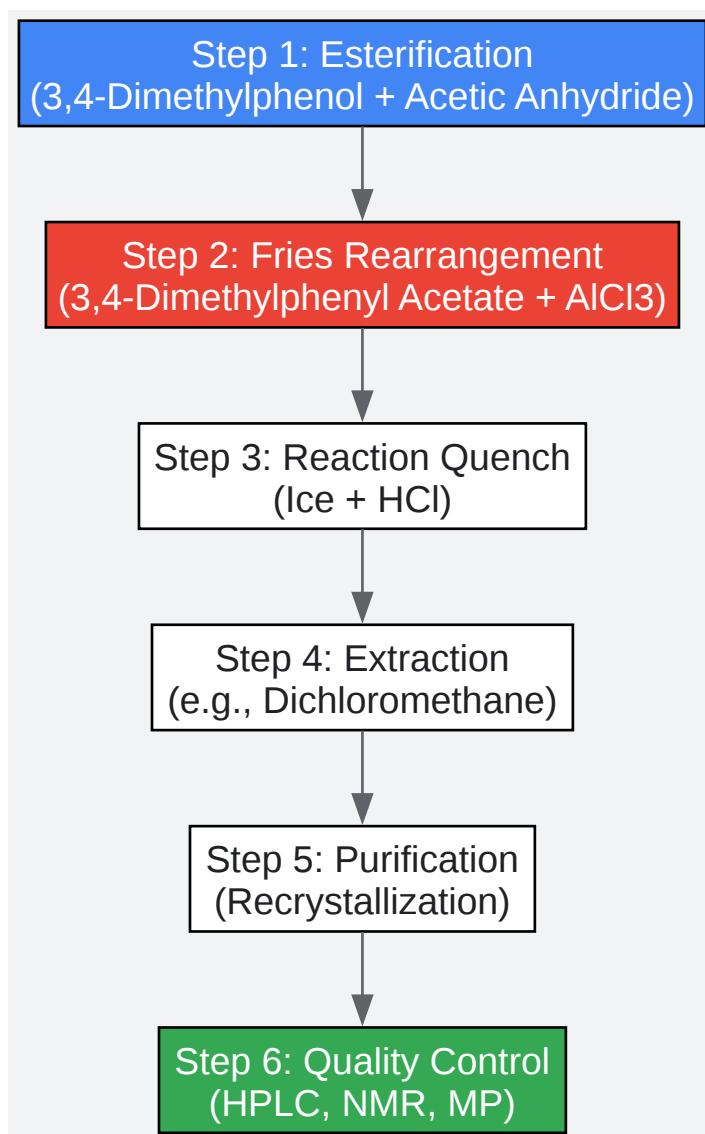
Caption: Simplified mechanism of the Fries Rearrangement.

Reaction conditions can be tuned to favor either the ortho or para isomer. High temperatures favor the formation of the thermodynamically more stable ortho product, which is stabilized by chelation between the hydroxyl group, the carbonyl oxygen, and the aluminum catalyst.[9] Conversely, lower temperatures and polar solvents tend to favor the kinetically controlled para product.[8][9]

Validated Synthesis Protocol via Fries Rearrangement

This protocol details the preparation of **2'-Hydroxy-4',5'-dimethylacetophenone** from 3,4-dimethylphenyl acetate. The procedure is adapted from established methods for Fries rearrangements and is designed to be self-validating through in-process checks.[5][10]

Workflow Diagram:



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Caption: Workflow for the synthesis of **2'-Hydroxy-4',5'-dimethylacetophenone**.

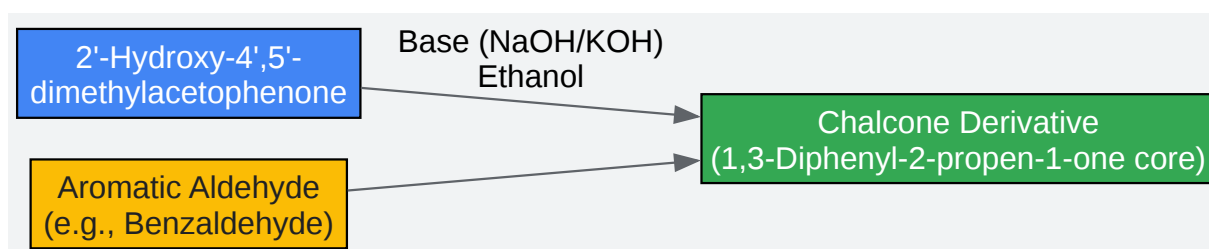
Step-by-Step Methodology:

- Part A: Preparation of 3,4-Dimethylphenyl Acetate (Precursor)
 - To a stirred solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a base such as triethylamine or pyridine (1.1 eq).
 - Cool the mixture in an ice bath to 0-5 °C.

- Add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- Work up the reaction by washing with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by vacuum distillation.
- Part B: Fries Rearrangement
 - Setup: In a dry round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place finely powdered anhydrous aluminum chloride (AlCl_3 , ~2.5-3.0 eq).
 - Reaction: Heat the flask in an oil bath to 110-120 °C.
 - Addition: Slowly add 3,4-dimethylphenyl acetate (1.0 eq) to the heated AlCl_3 . Note: The reaction is often performed without a solvent.^[5]
 - Heating: Increase the temperature to 140-150 °C and maintain for 2-3 hours.^[5] The progress can be monitored by quenching small aliquots and analyzing via TLC or HPLC. The reaction mixture will become a thick, pasty mass.
 - Quenching: After cooling to room temperature, very carefully and slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum complexes.
 - Isolation: Collect the resulting solid product by filtration, washing thoroughly with cold water.
 - Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2'-Hydroxy-4',5'-dimethylacetophenone** as a crystalline solid.

Core Chemical Reactivity: Gateway to Chalcones

The primary utility of **2'-Hydroxy-4',5'-dimethylacetophenone** in drug development lies in its role as a precursor for chalcones.[5][6] Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.



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Caption: Claisen-Schmidt condensation to form chalcones.

This base-catalyzed reaction involves the deprotonation of the α -carbon of the acetophenone's acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β -unsaturated ketone structure of the chalcone.

Applications in Drug Discovery and Development

Chalcones, readily synthesized from **2'-Hydroxy-4',5'-dimethylacetophenone**, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[11][12]

Synthesis of Antibacterial Chalcone Derivatives

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents.[11] Chalcone-based compounds have shown significant promise in this area. By reacting **2'-Hydroxy-4',5'-dimethylacetophenone** with various substituted benzaldehydes, a library of chalcone derivatives can be generated for screening. These compounds have been reported to be active against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative bacteria.[13][14] The ease of synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[11]

Other Pharmaceutical and Industrial Applications

Beyond antibacterial research, this acetophenone derivative is a valuable intermediate for:

- **Anti-inflammatory and Analgesic Agents:** It is explored in the development of new drugs for pain and inflammation.[\[4\]](#)
- **Agrochemicals:** Used in the synthesis of novel herbicides.[\[5\]](#)
- **Polymer Chemistry:** Acts as a photoinitiator in UV-curable coatings and inks, facilitating rapid polymerization.[\[4\]](#)
- **Cosmetics and Fragrances:** Employed as a fragrance component in various consumer products.[\[4\]](#)

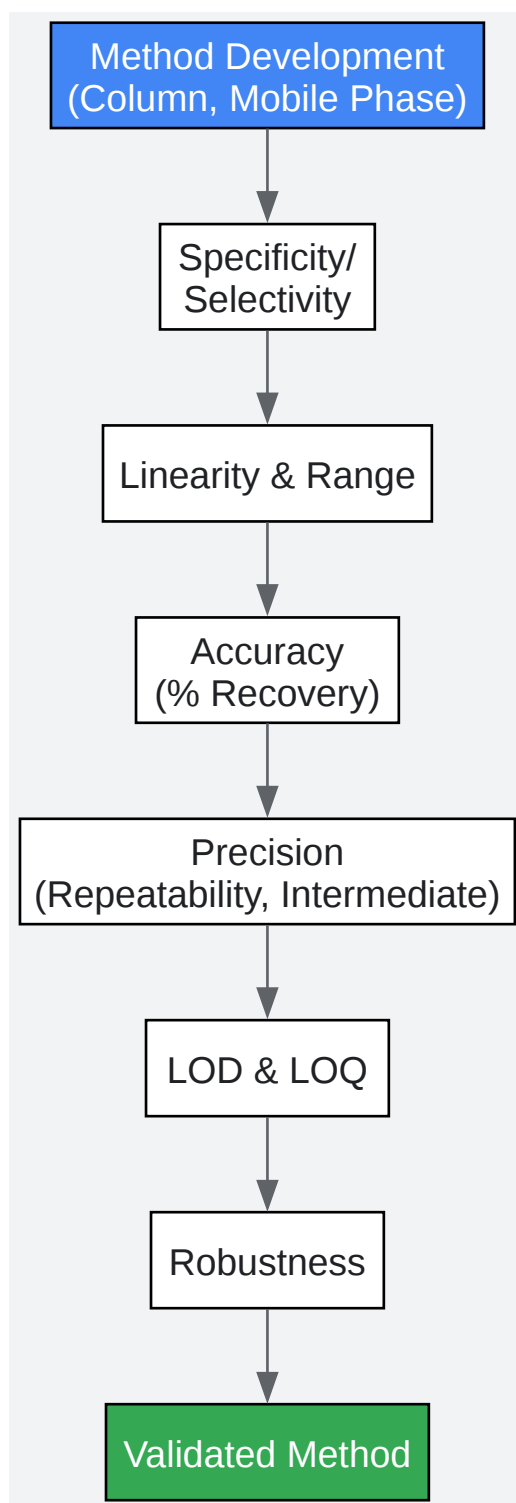
Analytical Methodologies

Robust and validated analytical methods are essential for confirming the identity, purity, and quantity of **2'-Hydroxy-4',5'-dimethylacetophenone** and its derivatives.

Chromatographic Analysis: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the compound and monitoring reaction progress.

Workflow for HPLC Method Validation:



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Caption: Standard workflow for HPLC method validation.

Recommended HPLC Conditions:

Parameter	Recommended Setting	Rationale & Source(s)
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)	Standard for non-polar to moderately polar analytes.[15]
Mobile Phase	Acetonitrile and Water with 0.1% Phosphoric Acid	Provides good peak shape and resolution. Use formic acid for MS compatibility.[16]
Elution Mode	Isocratic (e.g., 60:40 MeCN:H ₂ O) or Gradient	Isocratic is simpler; gradient may be needed for complex mixtures.[15]
Flow Rate	1.0 mL/min	Standard for 4.6 mm ID columns.[15]
Detection	UV at 254 nm or λ _{max} (340 nm)	254 nm is a common wavelength for aromatics; 340 nm provides higher sensitivity. [5][17]
Injection Volume	10 µL	A typical volume for analytical HPLC.[17]
Column Temp.	Ambient or 25 °C	Controlled temperature ensures retention time stability. [15]

Sample Preparation:

- Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Further dilute with the mobile phase to fall within the linear range of the calibration curve.
- Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[17]

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (CDCl_3): Expected signals include singlets for the two aromatic protons, singlets for the two aromatic methyl groups, a singlet for the acetyl methyl group, and a downfield, exchangeable singlet for the phenolic hydroxyl group.[3][18]
 - ^{13}C NMR: Will show distinct signals for the carbonyl carbon (~ 200 ppm), aromatic carbons (some quaternary, some protonated), and the three methyl carbons.[3]
- Infrared (IR) Spectroscopy:
 - A broad peak for the O-H stretch (phenolic), often centered around $3000\text{-}3400\text{ cm}^{-1}$, indicative of hydrogen bonding.
 - A strong, sharp peak for the C=O stretch (ketone) around $1640\text{-}1680\text{ cm}^{-1}$.
 - Peaks corresponding to aromatic C=C stretching in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) should be clearly visible, corresponding to the molecular weight (164.2).
 - Expect characteristic fragmentation patterns, such as the loss of a methyl group ($[\text{M}-15]^+$) or an acetyl group ($[\text{M}-43]^+$).

Safety and Handling

As a laboratory chemical, **2'-Hydroxy-4',5'-dimethylacetophenone** requires careful handling.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - May cause respiratory irritation.[3]

- Precautionary Measures:
 - P264: Wash hands and exposed skin thoroughly after handling.[\[5\]](#)
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[5\]](#)
 - Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[\[6\]](#)

Conclusion

2'-Hydroxy-4',5'-dimethylacetophenone is more than a simple chemical intermediate; it is a versatile and highly functionalized building block with significant potential in drug discovery, particularly for the development of new antibacterial agents. Its synthesis is well-established through the Fries rearrangement, and its reactivity is primed for the creation of diverse chemical libraries, such as chalcones. By leveraging the detailed physical, chemical, and analytical information provided in this guide, researchers and drug development professionals can confidently and effectively incorporate this valuable compound into their synthetic and screening programs.

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